Pregabalin

Pharmacokinetics Bioavailability Gabapentinoid comparison

Pregabalin, chemically designated as (S)-(+)-3-(aminomethyl)-5-methylhexanoic acid, is a synthetic branched-chain gamma-amino acid that functions as a high-affinity ligand for the α2δ-1 and α2δ-2 auxiliary subunits of voltage-gated calcium channels. As a second-generation gabapentinoid, it was developed to overcome the saturable, non-linear absorption profile of gabapentin, achieving consistent oral bioavailability of ≥90% regardless of dose.

Molecular Formula C8H17NO2
Molecular Weight 159.23 g/mol
CAS No. 148553-50-8
Cat. No. B1679071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePregabalin
CAS148553-50-8
Synonyms(R-)-3-isobutyl GABA
(S)-3-(aminomethyl)-5-methylhexanoic acid
(S+)-3-isobutyl GABA
1008, CI
3 isobutyl GABA
3-(aminomethyl)-5-methylhexanoic acid
3-isobutyl GABA
CI 1008
CI-1008
CI1008
GABA, 3-isobutyl
Lyrica
pregabalin
Molecular FormulaC8H17NO2
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESCC(C)CC(CC(=O)O)CN
InChIInChI=1S/C8H17NO2/c1-6(2)3-7(5-9)4-8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)/t7-/m0/s1
InChIKeyAYXYPKUFHZROOJ-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityFreely soluble
Freely soluble in water and both basic and acidic solutions
1.13e+01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pregabalin (CAS 148553-50-8): A Second-Generation α2δ Ligand with Differentiated Pharmacokinetics for Neuropathic Pain and Epilepsy Research


Pregabalin, chemically designated as (S)-(+)-3-(aminomethyl)-5-methylhexanoic acid, is a synthetic branched-chain gamma-amino acid that functions as a high-affinity ligand for the α2δ-1 and α2δ-2 auxiliary subunits of voltage-gated calcium channels [1]. As a second-generation gabapentinoid, it was developed to overcome the saturable, non-linear absorption profile of gabapentin, achieving consistent oral bioavailability of ≥90% regardless of dose [2]. Pregabalin is indicated for neuropathic pain associated with diabetic peripheral neuropathy and postherpetic neuralgia, fibromyalgia, neuropathic pain associated with spinal cord injury, and as adjunctive therapy for partial-onset seizures [3]. Critically, its pharmacological activity resides exclusively in the (S)-enantiomer, with the (R)-enantiomer being approximately 10-fold weaker, making enantiomeric purity a non-negotiable quality attribute for any research or industrial procurement [4].

Why Gabapentin Cannot Simply Substitute for Pregabalin in Research and Clinical Protocols


Although pregabalin and gabapentin share binding to the α2δ subunit of voltage-gated calcium channels, their pharmacokinetic and pharmacodynamic profiles diverge substantially in ways that preclude simple dose-ratio substitution. Pregabalin exhibits linear, first-order absorption with plasma concentrations increasing proportionally with dose, whereas gabapentin follows saturable, zero-order kinetics [1]. This fundamental difference means that doubling a gabapentin dose does not double plasma exposure, introducing significant inter-patient variability and dose-titration complexity. Furthermore, pregabalin demonstrates approximately 6-fold higher binding affinity for the α2δ-1 receptor [2], and its broader FDA-approved indication portfolio—including fibromyalgia and spinal cord injury-related neuropathic pain—reflects clinical efficacy not formally established for gabapentin [3]. These distinctions carry material consequences for study design, formulary decisions, and API procurement specifications.

Quantitative Evidence Guide: Direct Comparative Data Differentiating Pregabalin from Gabapentin, Mirogabalin, and Gabapentin Enacarbil


Oral Bioavailability: Pregabalin Maintains ≥90% Irrespective of Dose, Whereas Gabapentin Declines from 60% to 33% at Higher Doses

Pregabalin demonstrates linear, dose-proportional absorption with absolute oral bioavailability remaining at ≥90% across the entire therapeutic dose range. In direct contrast, gabapentin exhibits saturable absorption: its absolute bioavailability declines from approximately 60% at 900 mg/day to approximately 33% at 3600 mg/day, driven by saturation of the system L amino acid transporter in the proximal small bowel [1]. This non-linear pharmacokinetic behavior of gabapentin introduces dose-dependent variability in plasma exposure that is absent with pregabalin, making pregabalin the more predictable agent for precise dosing in both research and clinical settings.

Pharmacokinetics Bioavailability Gabapentinoid comparison

Binding Affinity at the α2δ-1 Subunit: Pregabalin Exhibits Approximately 6-Fold Higher Affinity Than Gabapentin

Despite targeting the same α2δ-1 subunit of voltage-gated calcium channels, pregabalin binds with approximately 6-fold higher affinity compared to gabapentin [1]. This difference in intrinsic binding potency at the pharmacologically relevant target translates into greater functional potency: pregabalin is approximately 2.5 times more potent than gabapentin based on plasma concentration comparisons in preclinical pain and seizure models [2]. The higher binding affinity is a direct molecular property of pregabalin's (S)-enantiomer structure and is not an artifact of differential pharmacokinetics, as the binding comparison is conducted in vitro using radioligand displacement assays under controlled conditions.

Binding affinity α2δ-1 subunit Target engagement

Superior Seizure Reduction in Refractory Partial Epilepsy: Pregabalin 600 mg Achieves OR 2.52 vs. Gabapentin 1800 mg in Meta-Analysis

A meta-analysis of eight randomized, placebo-controlled trials (4 pregabalin, 4 gabapentin, each 12 weeks) using an indirect comparison approach with placebo as the common comparator demonstrated statistically significant superiority of pregabalin over gabapentin in responder rate (≥50% reduction in seizure frequency) [1]. Pregabalin 600 mg/day was associated with an odds ratio of 2.52 (95% CI: 1.21–5.27) compared with gabapentin 1800 mg/day. At the lower dose comparison, pregabalin 300 mg/day also outperformed gabapentin 1200 mg/day (OR 1.82; 95% CI: 1.02–3.25). All dose levels of pregabalin (150–600 mg) were numerically more efficacious than corresponding gabapentin doses (900–2400 mg) in terms of seizure-free days over the last 28 days of treatment.

Refractory partial epilepsy Seizure reduction Dose-response meta-analysis

Head-to-Head RCT in Failed Back Surgery Syndrome: Pregabalin Demonstrates Significantly Greater Pain Reduction Than Gabapentin (p=0.001)

In a double-blind, randomized, parallel-arm clinical trial (NCT05324761) involving 60 patients with neuropathic pain secondary to failed back surgery syndrome (FBSS), both pregabalin and gabapentin significantly reduced pain as measured by the Visual Analog Scale (p=0.001 for each group vs. baseline) [1]. However, the pregabalin group demonstrated statistically superior pain reduction compared with the gabapentin group (p=0.001 between groups). This superiority was independent of patient gender (p=0.574 and p=0.445 for pregabalin and gabapentin groups, respectively) and was consistent across stenosis location and surgery type. This head-to-head evidence is particularly valuable because FBSS represents a notoriously treatment-resistant neuropathic pain condition where differential efficacy between agents is clinically meaningful.

Failed back surgery syndrome Neuropathic pain Randomized controlled trial

FDA-Approved Indication Portfolio: Pregabalin Covers Four Distinct Pain Indications vs. Gabapentin's Single Pain Indication

A critical differentiator for procurement decisions is the scope of regulatory-approved indications. Pregabalin holds FDA approval for four distinct pain-related indications: diabetic peripheral neuropathy (DPN), postherpetic neuralgia (PHN), fibromyalgia, and neuropathic pain associated with spinal cord injury (SCI) [1]. In contrast, gabapentin carries only a single FDA-approved pain indication: postherpetic neuralgia [2]. The FDA rejected gabapentin's application for diabetic peripheral neuropathy based on an unfavorable risk-benefit profile in submitted clinical trials [2]. Pregabalin is one of only three FDA-approved pharmacotherapies for fibromyalgia (alongside duloxetine and milnacipran), a distinction that gabapentin does not share despite its widespread off-label use [3].

FDA indications Regulatory differentiation Fibromyalgia

Enantiomeric Purity Requirement: USP Specification Limits (R)-Enantiomer to NMT 0.15%, Reflecting 10-Fold Potency Differential Between Enantiomers

The pharmacological activity of pregabalin is stereospecific: the (S)-enantiomer is the active species, while the (R)-enantiomer (pregabalin related compound A) is approximately 10-fold weaker at α2δ subunits [1]. The United States Pharmacopeia (USP) monograph for pregabalin mandates that the (R)-enantiomer content must not exceed 0.15% (NMT 0.15%), alongside an assay specification of 98.0%–102.0% on the dried basis [2]. Earlier patent literature describes enantiomerically pure pregabalin with less than 0.03% w/w of the (R)-enantiomer [3]. This stringent chiral purity requirement is a critical quality attribute that differentiates pregabalin procurement from achiral or racemic alternatives and necessitates robust chiral analytical methods (e.g., Marfey's reagent derivatization with UV detection at 340 nm per USP methodology) for batch release testing.

Enantiomeric purity Stereospecificity Quality specification

Recommended Application Scenarios for Pregabalin (CAS 148553-50-8) Based on Quantitative Differentiation Evidence


Generic Drug Development and ANDA Filing Leveraging Multiple FDA-Approved Indications

Pregabalin's portfolio of four distinct FDA-approved pain indications—diabetic peripheral neuropathy, postherpetic neuralgia, fibromyalgia, and spinal cord injury-related neuropathic pain—provides a significantly broader regulatory pathway for ANDA filers compared to gabapentin's single pain indication [1]. An API procurement strategy targeting pregabalin enables generic manufacturers to pursue labeling for all four indications simultaneously. Critically, the USP monograph assay specification of 98.0%–102.0% on the dried basis and the enantiomeric purity limit of NMT 0.15% for the (R)-enantiomer establish clear quality targets for API sourcing and analytical method validation [2]. For 505(b)(2) development programs, pregabalin's linear pharmacokinetics (≥90% bioavailability irrespective of dose) simplify bioequivalence study design relative to gabapentin's non-linear absorption [3].

Preclinical Neuropathic Pain Research Requiring Dose-Proportional Exposure and High Target Engagement

For in vivo neuropathic pain models where dose-proportional systemic exposure is essential for accurate dose-response characterization, pregabalin is the preferred α2δ ligand. Its linear, first-order absorption ensures that plasma concentrations increase proportionally with administered dose, unlike gabapentin where bioavailability declines from 60% to 33% across the dose range [1]. Combined with its approximately 6-fold higher binding affinity for the α2δ-1 subunit [2], pregabalin enables lower molar dosing to achieve equivalent or superior target engagement. In preclinical models, pregabalin demonstrates anti-allodynic efficacy (ED50 ~90 µmol/kg p.o.) that is 2.5-fold more potent than gabapentin (ED50 ~230 µmol/kg p.o.) based on plasma concentration comparisons [1].

Clinical Trial Design for Treatment-Resistant Neuropathic Pain Populations

The direct head-to-head evidence from the Al-Ameri et al. (2024) randomized controlled trial in failed back surgery syndrome—where pregabalin was statistically superior to gabapentin in pain reduction (p=0.001 between groups)—supports the selection of pregabalin as the active comparator or investigational agent in clinical trials targeting treatment-resistant neuropathic pain [1]. Additionally, the pooled analysis of 18 randomized, placebo-controlled trials (Markman et al., 2017) demonstrated that pregabalin produces equivalent pain relief in patients previously treated with gabapentin (including those who were refractory or intolerant) compared to gabapentin-naïve patients, with no significant difference in pain reduction at any dose (150–600 mg/day) or time point (6, 8, or 12 weeks) [2]. This evidence supports the feasibility of enrolling patients with prior gabapentin exposure without compromising trial sensitivity.

API Procurement with Enantiomeric Purity as a Critical Quality Attribute for Pharmacopeial Compliance

Procurement of pregabalin API for pharmaceutical manufacturing or compendial research requires rigorous attention to chiral purity specifications. The USP monograph mandates that the (R)-enantiomer (pregabalin related compound A) must not exceed 0.15%, with an assay window of 98.0%–102.0% [1]. This specification is pharmacologically justified: the (R)-enantiomer is approximately 10-fold less active at α2δ subunits [2], meaning that even modest enantiomeric impurity can materially reduce batch potency. High-quality API sources achieve (R)-enantiomer levels below 0.03% w/w [3]. The USP compendial method employs Marfey's reagent derivatization with chiral HPLC-UV (340 nm), requiring a resolution of NLT 3.0 between the pregabalin peak and the (R)-enantiomer peak [1]. Procurement specifications should explicitly require a Certificate of Analysis demonstrating compliance with USP enantiomeric purity criteria, and researchers should verify that supplied material is the (S)-enantiomer (CAS 148553-50-8) and not the racemate or (R)-isomer (CAS 148553-51-9).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pregabalin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.